2-(tert-butoxy)hexanoic acid
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Overview
Description
2-(tert-butoxy)hexanoic acid is an organic compound with the molecular formula C10H20O3 It is a carboxylic acid derivative where the hexanoic acid is substituted with a tert-butoxy group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-butoxy)hexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of hexanoic acid reacts with the hydroxyl group of tert-butyl alcohol to form the tert-butyl ester. The reaction conditions typically involve heating the mixture under reflux to drive the reaction to completion.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a one-pot reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: tert-Butyl hydroperoxide.
Reduction: 2-(tert-butoxy)hexanol.
Substitution: Various substituted hexanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-butoxy)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)hexanoic acid involves its interaction with specific molecular targets. The tert-butyl group can act as a protecting group, shielding reactive sites on the molecule from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simple carboxylic acid with a six-carbon chain.
tert-Butyl hexanoate: An ester formed from hexanoic acid and tert-butyl alcohol.
3-tert-Butoxycarbonylamino-hexanoic acid: A similar compound with an additional amino group.
Uniqueness
2-(tert-butoxy)hexanoic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific applications.
Properties
CAS No. |
1565021-77-3 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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